CX-5011
Overview
Description
CX-5011 is a potent and selective inhibitor of protein kinase CK2, a serine/threonine kinase involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. The compound has shown significant potential in cancer research due to its ability to induce apoptosis and inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CX-5011 involves the preparation of 5-halopyrimidine-4-carboxylic acid esters via a radical chemistry approach. Ethyl 5-bromopyrimidine-4-carboxylate is a key intermediate in the synthesis of this compound . The reaction conditions typically involve the use of radical initiators and specific solvents to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis likely follows similar routes as laboratory-scale preparation, with optimizations for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
CX-5011 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
CX-5011 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
CX-5011 exerts its effects by selectively inhibiting protein kinase CK2. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts these processes, leading to the induction of apoptosis and inhibition of cell proliferation . The compound also induces methuosis, a form of cell death characterized by the formation of large vacuoles . The molecular targets and pathways involved include the activation of Rac-1, a small GTPase, which plays a crucial role in the induction of methuosis .
Comparison with Similar Compounds
Similar Compounds
TBB (4,5,6,7-Tetrabromobenzotriazole): A well-known CK2 inhibitor, TBB has been widely used in research to study CK2 inhibition.
Uniqueness of CX-5011
This compound is unique in its dual efficacy as a CK2 inhibitor and an inducer of methuosis . This dual mechanism of action makes it a promising compound for cancer therapy, as it can target cancer cells through multiple pathways. Additionally, this compound has shown a high degree of selectivity for CK2, making it a valuable tool for studying the specific effects of CK2 inhibition .
Properties
IUPAC Name |
sodium;5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2.Na/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19;/h1,3-11H,(H,23,24)(H,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIFELDKZUCPMJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=CN=CN=C42.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N4NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333382-30-1 | |
Record name | CX-5011 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333382301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CX-5011 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5JG09KS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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